molecular formula C8H7NO3 B106931 2-(4-Aminophenyl)-2-oxoacetic acid CAS No. 15535-99-6

2-(4-Aminophenyl)-2-oxoacetic acid

Cat. No.: B106931
CAS No.: 15535-99-6
M. Wt: 165.15 g/mol
InChI Key: ZNTIQRYMOADNDC-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7NO3 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound. The reaction conditions typically include:

    Temperature: Room temperature to 80°C

    Solvent: Aqueous or alcoholic medium

    Reaction Time: 2-6 hours

Another method involves the use of catalytic hydrogenation of 4-nitrophenylacetic acid over a palladium catalyst to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process typically involves:

    Catalyst: Palladium on carbon

    Pressure: 1-5 atm of hydrogen

    Temperature: 50-100°C

    Solvent: Methanol or ethanol

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: 2-(4-Nitrophenyl)-2-oxoacetic acid

    Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid

    Substitution: N-Substituted amides of this compound

Scientific Research Applications

2-(4-Aminophenyl)-2-oxoacetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Materials Science: It is used in the preparation of polymers and resins with specific properties.

    Biology: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.

    Industry: It is utilized in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoacetic acid
  • 2-(4-Aminophenyl)-2-hydroxyacetic acid
  • 2-(4-Aminophenyl)acetic acid

Uniqueness

2-(4-Aminophenyl)-2-oxoacetic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various compounds with diverse applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTIQRYMOADNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15535-99-6
Record name 4-Amino-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15535-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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